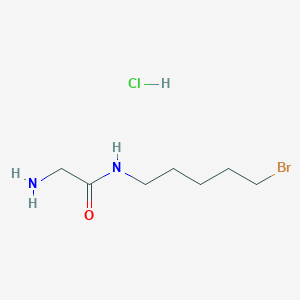![molecular formula C20H16BrN3O6S2 B2361908 Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 893789-42-9](/img/structure/B2361908.png)
Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an organic molecule with several functional groups. It contains a benzoate group, a sulfonyl group, a pyrimidinone ring, and a thioether linkage. Each of these groups can confer different properties to the molecule and can be involved in different types of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ring of the benzoate group would contribute to the molecule’s stability and could influence its reactivity. The sulfonyl group is a strong electron-withdrawing group, which could also affect the molecule’s reactivity .Chemical Reactions Analysis
The types of chemical reactions this molecule could undergo would depend on the functional groups present. For example, the benzoate group could participate in electrophilic aromatic substitution reactions, while the sulfonyl group could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonyl group could increase the compound’s acidity, while the aromatic ring could contribute to its stability .Scientific Research Applications
Structural and Chemical Properties
This compound and its derivatives exhibit interesting structural properties. For instance, compounds with a dihydropyrimidine structure, similar to the mentioned chemical, are known for their crystalline forms and specific conformational structures, as evidenced by X-ray diffraction analysis. These compounds have been studied for their molecular structures, showcasing L-shaped conformations and specific intermolecular interactions in crystalline forms, as detailed in a study on 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives (Al-Wahaibi et al., 2021).
Synthesis and Reactivity
The process of synthesizing these chemicals often involves multiple steps and specific reaction conditions. For example, a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, was synthesized through a multi-step process with optimization of reaction conditions, achieving high yields (Xu et al., 2018). The synthesis of similar compounds often involves complex reactions, highlighting the intricate nature of chemical synthesis in this domain.
Biological and Chemical Activity
Compounds with structures related to methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate have been explored for their potential biological activities. For example, some studies have focused on the synthesis and evaluation of novel thiopyrimidine-glucuronide compounds for their promising biological activities (Wanare, 2022). Additionally, the degradation of similar compounds by microorganisms like Aspergillus niger has been studied to understand their environmental impact and potential uses in bioremediation (Sharma et al., 2012).
Properties
IUPAC Name |
methyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6S2/c1-30-19(27)14-4-2-3-5-15(14)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZGHIHYVPDDFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)


![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)
